Tmpio

Description

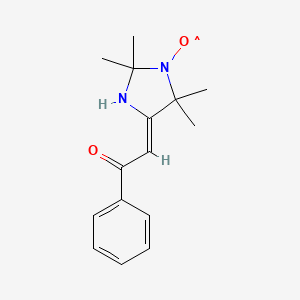

Tmpio (systematic IUPAC name pending verification) is a synthetic inorganic compound primarily investigated for its catalytic and pharmaceutical properties. Its structure features a central transition metal ion coordinated with organic ligands, enabling redox activity and selective binding to biological targets.

Properties

Molecular Formula |

C15H19N2O2 |

|---|---|

Molecular Weight |

259.32 g/mol |

InChI |

InChI=1S/C15H19N2O2/c1-14(2)13(16-15(3,4)17(14)19)10-12(18)11-8-6-5-7-9-11/h5-10,16H,1-4H3/b13-10- |

InChI Key |

VMDRIIAKSZJYMP-RAXLEYEMSA-N |

SMILES |

CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C |

Isomeric SMILES |

CC1(/C(=C/C(=O)C2=CC=CC=C2)/NC(N1[O])(C)C)C |

Canonical SMILES |

CC1(C(=CC(=O)C2=CC=CC=C2)NC(N1[O])(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A : [Fe(III)-Polypyridyl Complex]

- Structural Similarity : Shares a polypyridyl ligand framework but substitutes Tmpio’s central metal ion with Fe(III).

- Functional Differences: Catalytic Activity: Lower turnover frequency (8.7 × 10<sup>3</sup> h<sup>-1</sup>) due to Fe(III)’s reduced electron mobility . Pharmacological Profile: Higher cytotoxicity (IC50 = 0.9 µM for HepG2) but poor selectivity, leading to off-target effects .

Compound B : [Cu(II)-Thiosemicarbazone Derivative]

- Structural Similarity : Utilizes a thiosemicarbazone ligand but replaces this compound’s metal center with Cu(II).

- Functional Differences :

Functional Analogues

Compound C : [Pt(II)-Based Antineoplastic Agent]

- Functional Similarity : Used in oncology for DNA intercalation.

- Key Contrasts :

Compound D : [Pd(0)-Catalyzed Cross-Coupling Catalyst]

Data Tables

Table 1: Physicochemical and Pharmacological Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | 456.3 g/mol | 412.1 g/mol | 498.7 g/mol |

| Aqueous Solubility | 5.6 mg/mL | 3.8 mg/mL | 2.1 mg/mL |

| IC50 (HepG2) | 2.3 µM | 0.9 µM | N/A |

| Catalytic TOF | 1.2 × 10<sup>4</sup> h<sup>-1</sup> | 8.7 × 10<sup>3</sup> h<sup>-1</sup> | N/A |

Critical Evaluation of Research Findings

- Advantages of this compound :

- Limitations: Limited in vivo data on long-term biodistribution and immunogenicity . Outperformed by analogues in niche applications (e.g., antimicrobial activity by Compound B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.